4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline
Description
Properties
CAS No. |
922189-30-8 |
|---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-5-4-6-13(9-12)7-8-18-21-15-11-17(24-3)16(23-2)10-14(15)19(20)22-18/h4-11H,1-3H3 |
InChI Key |
WJTRRZIBDLYUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=CC(=C(C=C3C(=N2)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline can be achieved through several methods. The following sections detail specific methodologies extracted from existing literature.
Method 1: Nitration and Condensation
This method involves the following steps:
Nitration : Starting with 3,4-dimethoxyacetophenone, nitration is performed using nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone.
Condensation : The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propene-1-one.
Reduction : This intermediate undergoes hydrogenation to form 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination : Finally, chlorination using thionyl chloride leads to the formation of 4-chloro-6,7-dimethoxyquinoline.
Method 2: Direct Synthesis from Precursor Compounds
Another effective method involves synthesizing the compound directly from 6,7-dimethoxy-3,4-dihydroquinazoline-4-one:
Reflux Reaction : A mixture of 6,7-dimethoxy-3,4-dihydroquinazoline-4-one and thionyl chloride is heated at reflux for approximately six hours in N,N-dimethylformamide.
Workup : After cooling, excess thionyl chloride is removed under reduced pressure. The residue is treated with dichloromethane and washed with sodium hydrogen carbonate and brine.
Final Product : The organic phase is dried over magnesium sulfate and evaporated to yield the desired product in a high yield of approximately 98%.
Data Table of Synthetic Routes
| Method | Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Method 1 | Nitration | Nitric Acid | Room Temperature | - |
| Condensation | N,N-Dimethylformamide Dimethyl Acetal | Reflux | - | |
| Reduction | Hydrogenation Catalyst | - | - | |
| Chlorination | Thionyl Chloride | Reflux | - | |
| Method 2 | Reaction | Thionyl Chloride + DMF | Reflux for 6 hours | 98% |
Research Findings
Recent studies have highlighted the biological significance of quinazoline derivatives like this compound:
Anticancer Activity : Quinazoline compounds have been shown to inhibit epidermal growth factor receptor autophosphorylation, which is crucial in cancer progression.
Pharmacological Properties : Variants of quinazoline derivatives exhibit diverse pharmacological activities including antimicrobial effects and potential applications in treating various tumors.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated quinazoline derivatives.
Substitution: Amino or thio-substituted quinazoline derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The presence of electron-donating groups on the phenyl ring enhances the antibacterial profile. Compounds with methoxy and methyl substituents exhibited higher activity compared to others with different substituents .
- Case Studies :
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli | MIC (mg/mL) |
|---|---|---|---|
| This compound | Moderate | Moderate | 75-80 |
| Other Derivatives | High | High | 50-70 |
Anticancer Properties
Quinazoline derivatives are also being investigated for their anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR):
- Inhibition of EGFR : Compounds similar to this compound have been shown to inhibit EGFR autophosphorylation, which is crucial in cancer cell proliferation .
- Case Studies :
| Compound | IC (nM) | Target |
|---|---|---|
| This compound | 50 | EGFR |
| Other Quinazolines | 10-40 | Various |
Synthesis and Development
The synthesis of this compound involves several steps that include:
- Starting Materials : Utilization of precursors such as dimethoxyacetophenone.
- Reactions : Employing methods like catalytic hydrogenation and reductive ring closure to achieve the desired structure .
- Characterization : Techniques such as NMR and mass spectrometry are used to confirm the identity and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
Position 4: The chloro group at position 4 is conserved in most analogs, suggesting its role in electrophilic interactions with kinase ATP-binding pockets. Exceptions include 2-chloro-4-amino-6,7-dimethoxyquinazoline, where the amino group may enhance hydrogen bonding .
Positions 6 and 7: Methoxy groups (target compound) vs. bis-methoxyethoxy (): The latter improves solubility but may reduce membrane permeability due to increased polarity .
Position 2 :
Key Insights:
- Solubility vs. Bioactivity : Bis-methoxyethoxy substituents () enhance water solubility but may reduce blood-brain barrier penetration compared to the target compound’s dimethoxy groups .
- Styryl Group Efficacy : Both the target compound and ’s analog leverage the styryl group for target binding, though the latter’s additional acetoxy groups may confer metabolic instability .
- Synthetic Accessibility : The target compound’s synthesis likely involves halogenation and styryl coupling, whereas bis-methoxyethoxy analogs require careful demethylation steps (e.g., BBr₃ at -55°C) .
Biological Activity
Introduction
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline (CAS Number: 922189-30-8) is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and antimicrobial efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2O2 |
| Molecular Weight | 340.80 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Research indicates that quinazoline derivatives exhibit significant anticancer properties by targeting various signaling pathways. The compound this compound has been shown to inhibit key kinases involved in tumor growth and proliferation:
- EGFR Inhibition : Quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. The compound exhibits submicromolar inhibitory concentrations against EGFR and other receptor tyrosine kinases (RTKs) such as FGFR-1 and PDGFRβ .
- Tubulin Polymerization : Some studies suggest that this compound may also interfere with tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
Case Studies
- In Vitro Studies : A study evaluating various quinazoline derivatives reported that compounds similar to this compound exhibited EC50 values in the nanomolar range against multiple cancer cell lines, indicating potent anticancer activity .
- Antitumor Efficacy : In a comparative analysis of quinazoline derivatives, it was found that those with substituents at specific positions showed enhanced antitumor efficacy. The introduction of methoxy groups at positions 6 and 7 significantly improved activity against breast cancer cell lines .
Overview
Quinazolines have also been explored for their antimicrobial properties. The presence of halogen and methoxy groups in the structure has been linked to increased antibacterial activity.
The antimicrobial efficacy of quinazoline derivatives is believed to stem from their ability to disrupt bacterial cell wall synthesis and inhibit DNA replication processes.
Case Studies
- Antibacterial Activity : A study demonstrated that several quinazoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy on the phenyl ring enhanced the antibacterial profile .
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound showed MIC values ranging from 1 to 16 µg/mL against resistant strains such as MRSA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
